methyl 3-(difluoromethyl)benzoate
Description
Methyl 3-(difluoromethyl)benzoate is an organofluorine compound characterized by a benzoate ester backbone with a difluoromethyl (-CF₂H) substituent at the 3-position of the aromatic ring. Its molecular formula is C₉H₈F₂O₂, with a molecular weight of 194.16 g/mol. The difluoromethyl group imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, which are critical in pharmaceutical and agrochemical applications .
For example, methyl 3-(bromomethyl)benzoate (as described in ) undergoes nucleophilic substitution with fluorinating agents to introduce fluorine atoms. A plausible synthesis might involve halogen exchange (e.g., using KF or HF reagents) or direct fluorination of a pre-functionalized benzoate intermediate .
Properties
CAS No. |
944268-61-5 |
|---|---|
Molecular Formula |
C9H8F2O2 |
Molecular Weight |
186.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethyl)benzoate |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5,8H,1H3 |
InChI Key |
CXANHLQYPHXUHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(difluoromethyl)benzoate can be synthesized through various methods, including the difluoromethylation of methyl benzoate derivatives. One common approach involves the use of difluorocarbene reagents, which react with methyl 3-bromobenzoate under specific conditions to introduce the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale difluoromethylation processes.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(difluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of difluoromethylbenzoic acid.
Reduction: Formation of difluoromethylbenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 3-(difluoromethyl)benzoate belongs to a broader class of fluorinated benzoate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, molecular properties, and applications.
Table 1: Comparative Analysis of Fluorinated Benzoate Esters
Key Differences and Insights
Fluorination Pattern and Bioactivity: The difluoromethyl (-CF₂H) group in the target compound offers a balance between lipophilicity and metabolic stability. Compared to monofluoro analogs (e.g., methyl 3-fluorobenzoate), the difluoromethyl group provides greater resistance to oxidative degradation due to the stronger C-F bonds, enhancing pharmacokinetic profiles .
Applications :
- Trifluoromethylated benzoates (e.g., methyl 4-(trifluoromethyl)benzoate) are widely used in agrochemicals for their persistence in environmental conditions .
- Sulfonylurea-containing benzoates (e.g., metsulfuron-methyl) act as herbicides by inhibiting acetolactate synthase, a mode of action distinct from fluorinated benzoates .
Synthetic Challenges: Introducing difluoromethyl groups requires specialized fluorinating agents (e.g., ClCF₂H or CF₂Br₂) and controlled reaction conditions to avoid over-fluorination, unlike simpler monofluorination methods .
Table 2: Physicochemical Properties of Fluorinated Benzoates
| Property | This compound | Methyl 3-fluorobenzoate | Methyl 4-(trifluoromethyl)benzoate |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.5 (estimated) | 1.8 | 3.1 |
| Metabolic Stability | High (due to C-F bonds) | Moderate | Very High |
| Synthetic Accessibility | Moderate | High | Low (requires harsh fluorination) |
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